N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride
Description
N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a piperidine derivative with a quaternary ammonium structure, modified by isopropyl and methyl substituents. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Safety protocols for handling similar compounds emphasize the use of personal protective equipment (PPE), including face shields, gloves, and adherence to industrial hygiene practices .
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)10-9-4-6-11(3)7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H |
InChI Key |
GLXXPAAOBBAQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCN(CC1)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidin-4-amine with isopropyl halides under basic conditions to introduce the isopropyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key dihydrochloride compounds with comparable structural motifs or applications:
Key Research Findings and Contrasts
Solubility and Stability: this compound shares high water solubility with other dihydrochloride salts like putrescine dihydrochloride and azoamidine initiators . However, its stability under varying pH and temperature conditions remains uncharacterized in the provided evidence.
Applications :
- Pharmaceuticals : Trientine dihydrochloride is a therapeutic agent, whereas this compound’s role is speculative but may involve intermediates in drug synthesis .
- Analytical Chemistry : Putrescine dihydrochloride serves as a chromatography standard, highlighting the utility of dihydrochloride salts in analytical workflows .
Safety and Regulation: N-Isopropylpiperidin-4-amine derivatives require stringent PPE protocols, contrasting with the sensitizing hazards of S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride . Trientine dihydrochloride’s regulatory approval underscores its clinical safety, whereas azoamidine initiators are restricted to industrial settings due to reactivity .
Q & A
Q. What are the recommended synthetic routes for N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride, and how can purity be optimized?
Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting 1-methylpiperidin-4-one with isopropylamine under catalytic hydrogenation conditions forms the amine intermediate, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC with UV detection (210–254 nm) . Confirm stoichiometric ratios using NMR (e.g., , ) to detect unreacted precursors or byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use and NMR to verify substituent positions on the piperidine ring and amine proton environments. For example, methyl groups on the piperidine and isopropyl moieties appear as distinct singlets and doublets, respectively .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for : 234.10 g/mol).
- Elemental Analysis : Validate chloride content via titration or ion chromatography to ensure stoichiometric dihydrochloride formation .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress. Maintain pH-neutral disposal protocols for aqueous waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or salt form?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, particularly for resolving hydrogen-bonding networks between the amine and chloride ions. For example, SHELX programs can model disorder in the isopropyl group or confirm protonation states via electron density maps . Pair with IR spectroscopy to validate protonated amine peaks (~2500–3000 cm) .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C for 30 days) across pH 3–8. Monitor via LC-MS for hydrolysis products (e.g., free amine formation at high pH) or cyclization byproducts. Buffered solutions (e.g., phosphate buffer) at pH 5–6 typically maximize stability .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For lyophilized samples, ensure storage below -20°C to prevent hygroscopic degradation .
Q. How can researchers address contradictions in biological activity data across studies?
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media). For antimicrobial studies, reference protocols from octenidine dihydrochloride research (e.g., MIC assays against P. aeruginosa with burn wound models) to contextualize potency .
- Data Normalization : Use internal standards (e.g., ATP quantification for cytotoxicity assays) to control for batch-to-batch variability. Cross-validate with orthogonal methods (e.g., fluorescence microscopy for membrane disruption vs. plate counts) .
Q. What strategies optimize this compound’s solubility for in vivo studies?
- Co-Solvents : Use DMSO (<5% v/v) or cyclodextrin-based formulations. Pre-screen for precipitation via dynamic light scattering (DLS).
- Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to improve aqueous solubility while maintaining bioactivity. Compare logP values (calculated via ChemDraw) to predict partitioning behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
